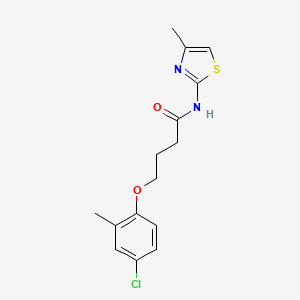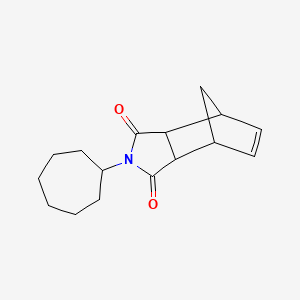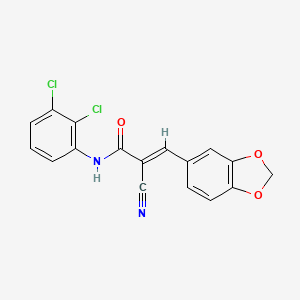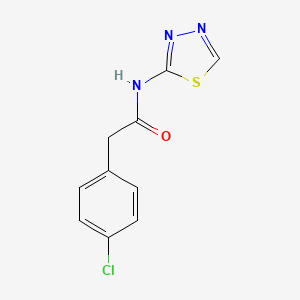![molecular formula C18H22N2O4 B10892500 {5-[(2-Methoxyphenoxy)methyl]-2-furyl}(4-methylpiperazino)methanone](/img/structure/B10892500.png)
{5-[(2-Methoxyphenoxy)methyl]-2-furyl}(4-methylpiperazino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{5-[(2-Methoxyphenoxy)methyl]-2-furyl}(4-methylpiperazino)methanone is a complex organic compound with a unique structure that combines a furan ring, a methoxyphenoxy group, and a methylpiperazino moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of {5-[(2-Methoxyphenoxy)methyl]-2-furyl}(4-methylpiperazino)methanone typically involves multiple steps, starting with the preparation of the furan ring and the methoxyphenoxy group. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure the efficient formation of the desired product. The exact methods can vary depending on the scale of production and the specific requirements of the application.
Analyse Des Réactions Chimiques
Types of Reactions: {5-[(2-Methoxyphenoxy)methyl]-2-furyl}(4-methylpiperazino)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the outcome of these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce new functional groups, further diversifying the compound’s chemical profile.
Applications De Recherche Scientifique
{5-[(2-Methoxyphenoxy)methyl]-2-furyl}(4-methylpiperazino)methanone has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying cellular processes or as a potential therapeutic agent. In medicine, its unique structure could be explored for drug development, particularly for targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of {5-[(2-Methoxyphenoxy)methyl]-2-furyl}(4-methylpiperazino)methanone involves its interaction with specific molecular targets The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and influencing various biological pathways
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 5-(2-methoxyphenoxy)-[2,2′-bipyrimidine]-4,6-diol
Uniqueness: Compared to similar compounds, {5-[(2-Methoxyphenoxy)methyl]-2-furyl}(4-methylpiperazino)methanone stands out due to its unique combination of functional groups. This structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C18H22N2O4 |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
[5-[(2-methoxyphenoxy)methyl]furan-2-yl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H22N2O4/c1-19-9-11-20(12-10-19)18(21)17-8-7-14(24-17)13-23-16-6-4-3-5-15(16)22-2/h3-8H,9-13H2,1-2H3 |
Clé InChI |
BRTLFBDQFIOCKY-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(=O)C2=CC=C(O2)COC3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-{5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10892417.png)
![4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-ethoxyphenyl 4-methoxybenzoate](/img/structure/B10892419.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B10892423.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10892433.png)


![4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(2-methyl-4-nitrophenyl)-4-oxobutanamide](/img/structure/B10892444.png)
![Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate](/img/structure/B10892449.png)
![2-(1-Adamantylmethyl)[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B10892458.png)


![methyl 6-(3,4-dichlorophenyl)-1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10892493.png)
![2,4-dichloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B10892495.png)
